N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide
Description
N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide is a nitrogen-containing heteroaryl compound. It is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia. This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxy-methylpyrrolidinyl moiety, and an oxoacetamide group.
Properties
IUPAC Name |
N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(15)4-5-12(6-10)9(14)8(13)11-7-2-3-7/h7,15H,2-6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMQJMRPCOOGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C(=O)NC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidinyl Moiety: The synthesis begins with the preparation of the 3-hydroxy-3-methylpyrrolidine intermediate. This can be achieved through the reaction of a suitable precursor with a reducing agent under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl halide to the pyrrolidine intermediate.
Formation of the Oxoacetamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets in the body. It is known to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE10A, the compound modulates intracellular signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(3-hydroxy-3-methylpyrrolidin-1-yl)-2-oxoacetamide: shares structural similarities with other nitrogen-containing heteroaryl compounds.
Phencyclidine (PCP): Both compounds interact with the central nervous system but have different mechanisms of action.
Ketamine: Similar to PCP, ketamine is an NMDA receptor antagonist, whereas this compound inhibits PDE10A.
Uniqueness
The uniqueness of this compound lies in its specific inhibition of PDE10A, which distinguishes it from other compounds that target different pathways in the central nervous system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
